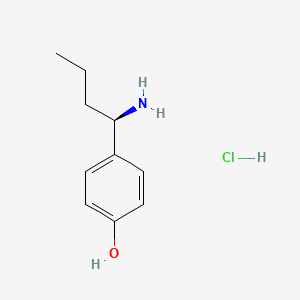

(R)-4-(1-Aminobutyl)phenol hydrochloride

Descripción

(R)-4-(1-Aminobutyl)phenol hydrochloride (CAS: 1217445-51-6) is a chiral organic compound characterized by a phenol ring substituted with an aminobutyl group at the para-position. This compound is structurally classified as a β-amino alcohol derivative, with the aminobutyl chain influencing its solubility, lipophilicity, and receptor-binding properties .

Propiedades

Número CAS |

1217445-51-6 |

|---|---|

Fórmula molecular |

C10H16ClNO |

Peso molecular |

201.69 g/mol |

Nombre IUPAC |

4-[(1R)-1-aminobutyl]phenol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-3-10(11)8-4-6-9(12)7-5-8;/h4-7,10,12H,2-3,11H2,1H3;1H/t10-;/m1./s1 |

Clave InChI |

JKUKIQUZERUIDJ-HNCPQSOCSA-N |

SMILES |

CCCC(C1=CC=C(C=C1)O)N.Cl |

SMILES isomérico |

CCC[C@H](C1=CC=C(C=C1)O)N.Cl |

SMILES canónico |

CCCC(C1=CC=C(C=C1)O)N.Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Positional Isomers and Substitution Patterns

Compounds with analogous phenol-based structures but differing substituent positions or functional groups include:

Key Observations :

- Substituent Position: The para-substitution in (R)-4-(1-Aminobutyl)phenol enhances steric accessibility compared to meta-substituted analogs like (R)-4-Amino-3-phenylbutyric acid hydrochloride, which may reduce interaction with planar binding sites .

- Stereochemistry: All listed compounds are chiral, but only (R)-4-(1-Aminobutyl)phenol and its hydroxyethyl analog explicitly specify the (R)-configuration, which is critical for enantioselective biological activity .

Physicochemical Properties

| Property | (R)-4-(1-Aminobutyl)phenol HCl | 4-(Methylamino)phenol sulfate | (R)-4-Amino-3-phenylbutyric acid HCl | (R)-4-(1-Amino-2-hydroxyethyl)phenol HCl |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 201.70 | 228.22 | 215.68 | 189.64 |

| Solubility | Moderate in polar solvents | Highly soluble in water | Low in water, soluble in DMSO | High in water due to hydroxyl group |

| Lipophilicity (LogP) | ~2.1 (estimated) | ~0.5 | ~1.8 | ~0.9 |

| Stability | Stable at room temperature | Oxidizes in air | Hygroscopic | Sensitive to humidity |

| Hazard Profile | Irritant (skin/eyes) | Toxic gas release with acids | Irritant (H315, H319) | H302 (oral toxicity), H315, H319 |

Notes:

- The sulfate group in 4-(Methylamino)phenol sulfate increases water solubility but introduces reactivity with acids, releasing toxic gases (e.g., sulfur oxides) .

- The phenyl group in (R)-4-Amino-3-phenylbutyric acid hydrochloride contributes to higher lipophilicity, favoring membrane permeability but limiting aqueous solubility .

Pharmacological Implications (Inferred from Structure)

- (R)-4-(1-Aminobutyl)phenol hydrochloride: The aminobutyl chain may enhance binding to hydrophobic pockets in enzymes or receptors, such as monoamine oxidases or adrenergic receptors.

- 4-(Methylamino)phenol sulfate: The methylamino group and sulfate ester may act as prodrug moieties, with in vivo hydrolysis releasing active metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.